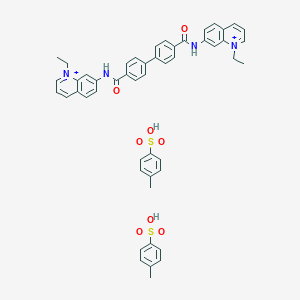
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is not fully understood. However, it is believed that the compound interacts with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction may lead to changes in the structure and function of these molecules, which can result in various physiological effects.
生化和生理效应
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, indicating its potential use as an antimicrobial and antifungal agent. Furthermore, the compound has been found to have antioxidant properties, which can help protect cells from oxidative stress.
实验室实验的优点和局限性
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It is also fluorescent, making it a useful probe for the detection of metal ions in biological samples. However, the compound has some limitations, such as its potential toxicity and the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the compound's antimicrobial and antifungal properties can be further explored for the development of new antimicrobial agents. Finally, the compound's mechanism of action can be studied in more detail to better understand its physiological effects.
Conclusion:
In conclusion, Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been studied for its fluorescent properties, potential use as a photosensitizer in cancer treatment, antimicrobial and antifungal properties, and antioxidant properties. While the compound has several advantages for lab experiments, it also has some limitations that need to be addressed. Further research is needed to fully understand the compound's mechanism of action and to explore its potential applications in various fields.
合成方法
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate is synthesized through a series of chemical reactions. The synthesis method involves the reaction of quinoline with 4,4'-biphenylylenebis(carbonylimino) and 1-ethyl-p-toluenesulfonic acid. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure to obtain the final product.
科学研究应用
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate has been extensively studied in scientific research due to its potential applications in various fields. The compound has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological samples. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, the compound has been studied for its antimicrobial and antifungal properties.
属性
CAS 编号 |
18355-51-6 |
|---|---|
产品名称 |
Quinolinium, 7,7'-(4,4'-biphenylylenebis(carbonylimino))bis(1-ethyl-, di-p-toluenesulfonate |
分子式 |
C50H48N4O8S2+2 |
分子量 |
897.1 g/mol |
IUPAC 名称 |
N-(1-ethylquinolin-1-ium-7-yl)-4-[4-[(1-ethylquinolin-1-ium-7-yl)carbamoyl]phenyl]benzamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C36H30N4O2.2C7H8O3S/c1-3-39-21-5-7-27-17-19-31(23-33(27)39)37-35(41)29-13-9-25(10-14-29)26-11-15-30(16-12-26)36(42)38-32-20-18-28-8-6-22-40(4-2)34(28)24-32;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-24H,3-4H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
InChI 键 |
FMFMFXBMGQXJOX-UHFFFAOYSA-P |
SMILES |
CC[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6CC)C=C5.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
规范 SMILES |
CC[N+]1=CC=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=CC=[N+]6CC)C=C5.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
其他 CAS 编号 |
18355-51-6 |
同义词 |
7,7'-(4,4'-Biphenylylenebis(carbonylimino))bis(1-ethylquinolinium) di-p-toluenesulfonate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



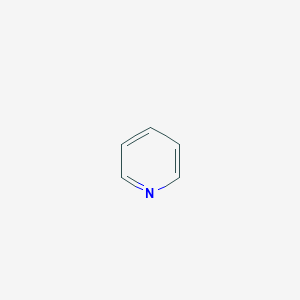
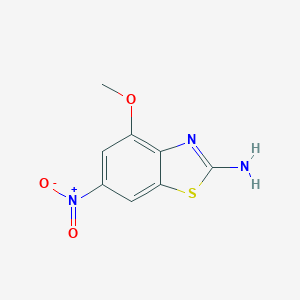
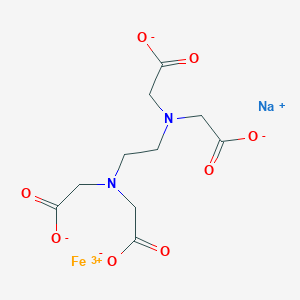
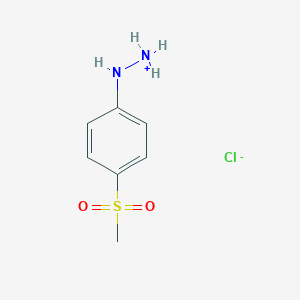
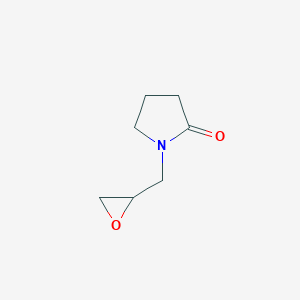
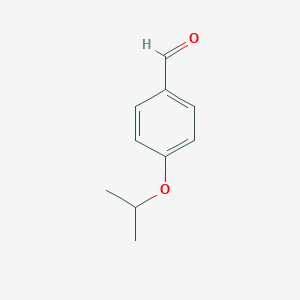
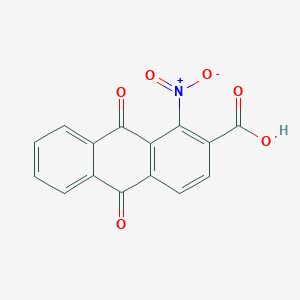
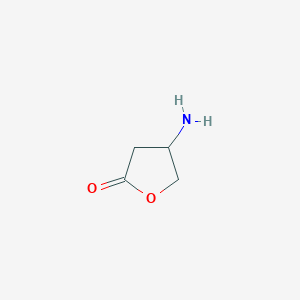

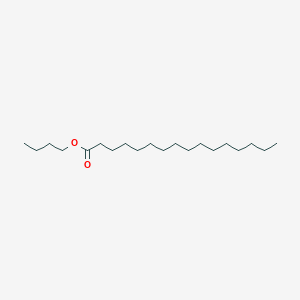
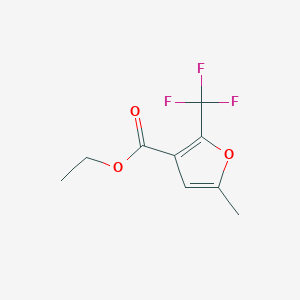
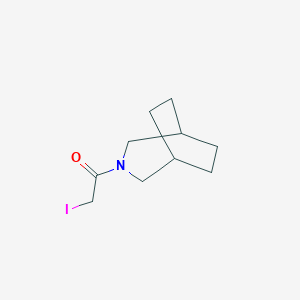
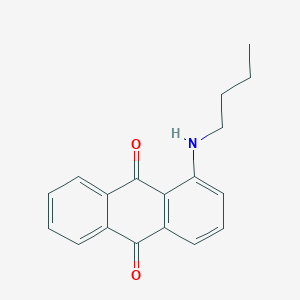
![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)